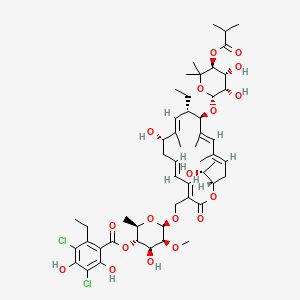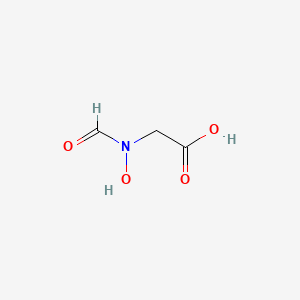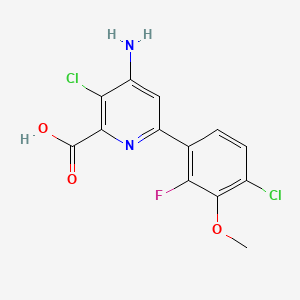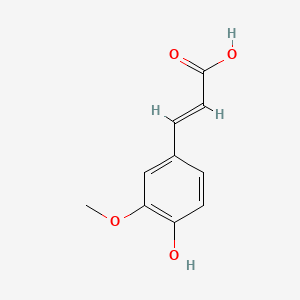
Fidaxomicin
Overview
Description
Fidaxomicin is a narrow-spectrum macrocyclic antibiotic primarily used to treat infections caused by Clostridioides difficile. It is a fermentation product obtained from the actinomycete Dactylosporangium aurantiacum subspecies hamdenensis . This compound is minimally absorbed into the bloodstream when taken orally, making it effective in targeting intestinal pathogens while preserving the normal gut microbiota .
Mechanism of Action
Fidaxomicin, also known as Tiacumicin B or Dificid, is a macrolide antibiotic that has been used in the treatment of diarrhea caused by Clostridioides difficile .
Target of Action
This compound’s primary target is the bacterial RNA polymerase (RNAP) of Clostridioides difficile . This enzyme is responsible for carrying out transcription in all bacteria .
Mode of Action
This compound inhibits the bacterial RNA synthase, thereby disrupting bacterial transcription . It binds to the RNAP at a site distinct from where rifamycins interact .
Biochemical Pathways
This compound acts selectively on the bacterium Clostridioides difficile, a main cause of intestinal infections . It inhibits RNA polymerase, preventing transcription . The drug’s selective clinical activity can be explained by a region in the enzyme RNA polymerase that can sensitize the pathogen to this compound .
Pharmacokinetics
This compound is mainly confined to the gastrointestinal tract . Following oral administration of a single dose of 200 mg this compound in healthy adults, the elimination half-life of this compound was approximately 11.7 ± 4.80 hours . This compound is transformed to its main and pharmacologically active metabolite, OP-1118, via hydrolysis at the isobutyryl ester .
Result of Action
This compound selectively eradicates pathogenic Clostridioides difficile with relatively little disruption to the multiple species of bacteria that make up the normal, healthy intestinal microbiota . The maintenance of normal physiological conditions in the colon may reduce the probability of recurrence of Clostridioides difficile infection .
Action Environment
This compound acts selectively on Clostridioides difficile while leaving many crucial gut microbes intact . This selectivity is beneficial as broad-spectrum antibiotics used to treat C. difficile infections can decimate the normal gut microbiome, killing harmless and protective commensal bacteria and increasing susceptibility to recurrent C. difficile infections .
Biochemical Analysis
Biochemical Properties
Fidaxomicin mediates its potent bactericidal action on bacteria by inhibiting the bacterial RNA synthase, thereby disrupting bacterial transcription . The antibacterial activity of this compound is distinct from macrolides and rifamycins, as the bactericidal activity is time-dependent, and not concentration-dependent . It displays a narrow spectrum of activity against gram-positive anaerobes .
Cellular Effects
This compound is used in the treatment of diarrhea caused by Clostridioides (formerly Clostridium) difficile in adult and pediatric patients over the age of 6 months . Unlike vancomycin, however, this compound has a negligible effect on normal colonic microflora . It is also reported to have some side effects such as nausea, vomiting, and constipation .
Molecular Mechanism
This compound binds to and prevents movement of the “switch regions” of bacterial RNA polymerase . This switch motion occurs during the opening and closing of the DNA:RNA clamp, a process that occurs throughout RNA transcription but is especially important in the opening of double-stranded DNA during the initiation of transcription .
Temporal Effects in Laboratory Settings
This compound is highly effective against C. perfringens strains of canine and feline origin . When tested by an agar dilution method, this compound minimum inhibitory concentrations (MICs) ranged between 0.004 and 0.032 µg/ml . The incorporation of this compound into the test medium at a concentration equivalent to half the MIC significantly increased the susceptibility of isolates to metronidazole and erythromycin in 71.4% and 61.9% of the strains, respectively .
Dosage Effects in Animal Models
In rats, the LD 50 of this compound was approximately 200 mg/kg and the no observed adverse effect level (NOAEL) was determined to be 62.5 mg/kg following administration of a single intravenous dose .
Metabolic Pathways
This compound is mainly transformed by hydrolysis to form its main metabolite OP-1118 . Although OP-1118 also has antibacterial activity against C. difficile, it is less active than this compound .
Transport and Distribution
This compound remains mainly confined to and acts locally in the gastrointestinal tract when orally administered . There is limited information on the volume of distribution of this compound .
Subcellular Localization
This compound is mainly confined to the gastrointestinal tract when orally administered . A study demonstrated that this compound suppressed Notch signaling and may be repurposed for the treatment of breast cancer . The relatively weak fluorescence signal (green) of this compound was observed in the nuclei (red) of 4T1 cells after 0.5 h incubation, and enhanced fluorescence of this compound could be detected after 2 h and 4 h incubation, indicating that the this compound could be localized in the nucleus .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fidaxomicin is produced through fermentation using the actinomycete Dactylosporangium aurantiacum subspecies hamdenensis. The fermentation process involves culturing the microorganism in a suitable medium, followed by extraction and purification of the antibiotic . An improved process for the preparation of this compound involves culturing Actinoplanes deccanensis in a specific culture medium, resulting in a yield of greater than 500 mg/L broth .
Industrial Production Methods: The industrial production of this compound involves large-scale fermentation, followed by extraction and purification processes. The fermentation broth is subjected to whole broth extraction, and the antibiotic is isolated with a purity of greater than 97% area by high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: Fidaxomicin undergoes various chemical reactions, including hydrolysis, oxidation, and thermal degradation. The stability of this compound under different stress conditions has been studied using reversed-phase high-performance liquid chromatography (RP-HPLC) .
Common Reagents and Conditions: The degradation of this compound has been studied under acidic, alkaline, oxidative, and thermal stress conditions. The separation of this compound from its degradation products is achieved using a mobile phase composed of 0.1% ortho phosphoric acid in water, acetonitrile, and methanol .
Major Products Formed: The degradation of this compound results in the formation of several impurities. Among them, impurity 1 and impurity 4 are common, while impurities 2, 3, and 6 are alkali stress-dependent, and impurity 5 is acid stress-dependent .
Scientific Research Applications
Fidaxomicin has several scientific research applications, particularly in the fields of medicine and microbiology. It is primarily used to treat Clostridioides difficile infections, which are a leading cause of hospital-acquired infections . This compound’s narrow-spectrum activity allows it to target C. difficile while preserving the normal gut microbiota, reducing the risk of recurrent infections . Additionally, this compound has been studied for its potential use in treating other gram-positive bacterial infections .
Comparison with Similar Compounds
Fidaxomicin is often compared with other antibiotics used to treat Clostridioides difficile infections, such as vancomycin and metronidazole. Unlike vancomycin, this compound has a negligible effect on normal colonic microflora, making it a preferred choice for reducing the risk of recurrent infections . This compound is also superior to vancomycin in terms of sustained response without recurrence . Other similar compounds include rifamycins, which also inhibit RNA polymerase but at a different site .
Similar Compounds
- Vancomycin
- Metronidazole
- Rifamycins
This compound’s unique mechanism of action and its ability to preserve the normal gut microbiota make it a valuable antibiotic for treating Clostridioides difficile infections.
Properties
Key on ui mechanism of action |
_Clostridium difficile_ is a Gram-positive bacterium that causes various gastrointestinal complications, such as antibiotic-associated diarrhea. _C. difficile_ infection can be caused by antibiotic therapy, resulting in the disruption of the human gut flora leads to an overgrowth of _C. difficile_. The consequences of _C. difficile_ infection can be mild to severe and sometimes fatal. Fidaxomicin gets hydrolyzed to its active metabolite, OP-1118, upon oral administration. Both compounds mediate a bactericidal activity against _C. difficile_ by inhibiting bacterial RNA polymerase at the initiation phase of the transcription cycle. The RNA polymerase is an essential bacterial enzyme that regulates gene expression, catalyzes nucleic acid interactions, and promotes several bacterial enzymatic reactions critical for bacterial survival. The core RNA polymerase is composed of a complex of different subunits and contains the active site. To initiate bacterial transcription, the active site of the core RNA polymerase binds to a promoter-specificity σ initiation factor, which locates and binds to a promoter region of the DNA. The DNA-RNA polymerase interaction promotes subsequent steps of transcription, which involves the separation of DNA strands. Fidaxomicin binds to the DNA template-RNA polymerase complex, thereby preventing the initial separation of DNA strands during transcription and inhibiting messenger RNA synthesis. The narrow spectrum of antimicrobial activity of fidaxomicin may be explained by the unique target site of fidaxomicin and differing σ subunits of the core structure of RNA polymerase among bacterial species. |
|---|---|
CAS No. |
873857-62-6 |
Molecular Formula |
C52H74Cl2O18 |
Molecular Weight |
1058.0 g/mol |
IUPAC Name |
[(2R,3S,4S,5S,6R)-6-[[(3E,5E,8S,9Z,11S,12R,13E,15E,18S)-12-[(2R,3S,4R,5S)-3,4-dihydroxy-6,6-dimethyl-5-(2-methylpropanoyloxy)oxan-2-yl]oxy-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate |
InChI |
InChI=1S/C52H74Cl2O18/c1-13-30-22-26(6)33(56)18-16-15-17-31(23-66-51-45(65-12)42(61)44(29(9)67-51)69-49(64)35-32(14-2)36(53)39(58)37(54)38(35)57)48(63)68-34(28(8)55)20-19-25(5)21-27(7)43(30)70-50-41(60)40(59)46(52(10,11)72-50)71-47(62)24(3)4/h15-17,19,21-22,24,28-30,33-34,40-46,50-51,55-61H,13-14,18,20,23H2,1-12H3/b16-15+,25-19+,26-22-,27-21+,31-17+/t28-,29-,30+,33+,34+,40-,41+,42+,43+,44-,45+,46+,50-,51-/m1/s1 |
InChI Key |
ZVGNESXIJDCBKN-LGPUCNCQSA-N |
SMILES |
CCC1C=C(C(CC=CC=C(C(=O)OC(CC=C(C=C(C1OC2C(C(C(C(O2)(C)C)OC(=O)C(C)C)O)O)C)C)C(C)O)COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)C |
Isomeric SMILES |
CC[C@H]1/C=C(\[C@H](C/C=C/C=C(/C(=O)O[C@@H](C/C=C(/C=C(/[C@@H]1O[C@H]2[C@H]([C@H]([C@@H](C(O2)(C)C)OC(=O)C(C)C)O)O)\C)\C)[C@@H](C)O)\CO[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)/C |
Canonical SMILES |
CCC1C=C(C(CC=CC=C(C(=O)OC(CC=C(C=C(C1OC2C(C(C(C(O2)(C)C)OC(=O)C(C)C)O)O)C)C)C(C)O)COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)C |
Appearance |
Solid powder |
boiling_point |
1046.4 |
Key on ui other cas no. |
873857-62-6 |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO. |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
fidaxomicin lipiarmycin lipiarmycin A3 lipiarmycin A4 lipiarmycin B lipiarmycin B3 lipiarmycin B4 PAR 101 PAR-101 PAR101 tiacumicin B tiacumicin C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(5-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}furan-2-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B1672586.png)









